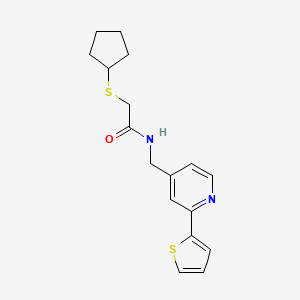

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted thiophenes with various reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for synthesizing a range of heterocyclic derivatives, including those with thiophene and pyridine rings . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods suggest that the synthesis of the compound may also involve multi-step reactions, including acylation and cyclization processes.

Molecular Structure Analysis

Structural investigation of these compounds is typically carried out using various spectroscopic techniques and X-ray crystallography. For example, the structural characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was performed using FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . Computational methods such as density functional theory (DFT) are also employed to understand the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is influenced by the presence of reactive sites that can undergo various chemical reactions. The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, leads to the diversity of synthesized products . The reactivity of cyanoacetamide derivatives in cyclization reactions has been explored, with the formation of mixtures of heterocyclic products being a common outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the rings contributes to their chemical behavior and potential biological activity. The compounds often exhibit significant biological properties, such as antitumor, antioxidant, and antimicrobial activities, which are evaluated through in vitro assays . The interaction with biological targets, such as DNA bases, can be studied using computational methods like electrophilicity-based charge transfer (ECT) and charge transfer (ΔN) calculations .

Case Studies

Several of the papers provided discuss the biological evaluation of related compounds. For instance, various synthesized heterocyclic derivatives showed high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study reported moderate antioxidant activity and significant antimicrobial activity against bacterial strains and yeasts for a synthesized heterocyclic amide . These case studies highlight the potential therapeutic applications of such compounds and the importance of their synthesis and structural analysis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives displayed significant antitumor activities across three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential for developing new anticancer agents (Shams et al., 2010).

Heterocyclic Compound Synthesis

Another study demonstrated the utility of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies – 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This process illustrates the compound's role in generating diverse heterocyclic structures with potential pharmacological applications (Obydennov et al., 2017).

Novel Pyrimidine and Pyridine Derivatives

Further research into 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide led to the synthesis of new pyrimidine and pyridine derivatives. These compounds showed promising inhibitory effects on different cell lines, indicating their potential for further exploration in medicinal chemistry (Albratty et al., 2017).

Development of Kappa-Opioid Agonists

Conformational analysis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides led to the development of a novel series of potent opioid kappa agonists. The most potent compound in this series was found to be significantly more active than a known kappa agonist in vitro, showcasing the compound's role in opioid receptor research (Costello et al., 1991).

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDLGPGCQVVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)